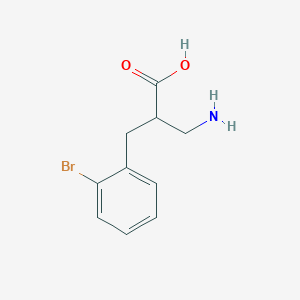

2-Aminomethyl-3-(2-bromophenyl)propionic acid

Description

Systematic International Union of Pure and Applied Chemistry Name Determination and Isomeric Considerations

The systematic nomenclature of 2-aminomethyl-3-(2-bromophenyl)propionic acid follows established International Union of Pure and Applied Chemistry conventions for amino acid derivatives containing both aromatic halogenation and aminoalkyl substitution patterns. The official International Union of Pure and Applied Chemistry designation for this compound is 2-(2-bromobenzyl)-beta-alanine, which accurately reflects the structural arrangement of the brominated benzyl group attached to the beta-alanine backbone. This nomenclature system accounts for the specific positioning of the bromine substituent at the ortho position of the phenyl ring, distinguishing it from other regioisomeric variants.

The molecular formula C10H12BrNO2 corresponds to a molecular weight of 258.11 grams per mole, establishing the fundamental stoichiometric composition of this amino acid derivative. The compound's structural identity is further confirmed through its unique International Chemical Identifier key NZFMYDNPOGZVOM-UHFFFAOYSA-N, which provides an unambiguous digital fingerprint for database searches and chemical informatics applications. The International Chemical Identifier string 1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) encodes the complete connectivity information for the molecule, including the stereochemical relationships between functional groups.

Isomeric considerations for this compound involve multiple structural variables that significantly impact the compound's properties and reactivity. The primary stereochemical concern centers on the configuration at the alpha carbon bearing the aminomethyl group, which can exist in either R or S configurations. Unlike simple amino acids where chirality is typically centered at the alpha carbon bearing the amino group, this compound's stereochemistry is determined by the carbon atom that connects the aminomethyl and carboxyl functional groups. The presence of the 2-bromophenyl substituent creates additional conformational complexity due to restricted rotation around the carbon-carbon bond connecting the aromatic ring to the aliphatic chain.

Properties

IUPAC Name |

2-(aminomethyl)-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFMYDNPOGZVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CN)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674214 | |

| Record name | 2-(Aminomethyl)-3-(2-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910443-85-5 | |

| Record name | 2-(Aminomethyl)-3-(2-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-aminomethyl-3-(2-bromophenyl)propionic acid typically involves the following key steps:

- Introduction of the bromophenyl moiety onto a propionic acid backbone.

- Installation of the aminomethyl group at the α-position relative to the carboxylic acid.

- Control of stereochemistry, especially when preparing optically active forms.

- Purification and isolation of the target compound in high yield and purity.

Preparation via Halogenated Phenylpropionic Acid Intermediates

One common approach starts from halogenated phenylpropionic acid derivatives, such as 2-bromo-3-methoxypropionic acid or related esters. These intermediates are then converted into the amino acid through amination and functional group transformations.

- Starting materials : Commercially available 2,3-dibromo ethyl propionate or methyl propionate derivatives are used as precursors.

- Key reactions :

- Selective substitution of bromine atoms.

- Formation of amides or amino derivatives via ammonolysis.

- Use of alkyl chloroformates (e.g., ethyl or isobutyl chloroformate) to form mixed anhydrides that facilitate amine incorporation.

- Example process (from patent US8946476B2):

- 2-bromo-3-methoxypropionic acid is prepared from 2,3-dibromo esters.

- The acid is converted into a mixed anhydride intermediate.

- Reaction with benzylamine introduces the amino group.

- Subsequent ammonolysis with aqueous ammonia yields the amino acid.

- Optical purity is enhanced by chiral chromatographic separation (MCC) using polysaccharide-based chiral selectors.

- Advantages :

- High yield and purity (up to >99.5% by HPLC).

- Scalability for industrial production.

- Control over stereochemistry to obtain optically pure enantiomers.

Alternative Synthetic Routes and Intermediates

- Use of novel intermediates : Processes include preparing novel intermediate compounds that facilitate the synthesis of phenylpropionic acid derivatives with bromine substituents.

- Reactions with organometallic reagents and bases :

- Reaction of compounds bearing oxygen or nitrogen functional groups with alkoxide bases (e.g., sodium or potassium alkoxides, carbonates, bicarbonates) to form desired intermediates.

- These intermediates are then converted into the target amino acid through further functionalization.

- Industrial scale considerations :

- Avoidance of hazardous reagents such as zinc powder for nitro group reduction due to low yield and safety issues.

- Preference for safer and higher-yielding reagents and conditions.

Representative Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 2,3-Dibromo ethyl/methyl propionate | Commercially available precursor |

| Conversion to acid | Hydrolysis or saponification | 2-bromo-3-methoxypropionic acid |

| Formation of mixed anhydride | Ethyl/isobutyl chloroformate + N-methylmorpholine | Facilitates amine coupling |

| Amination | Benzylamine, aqueous ammonia | Introduction of amino group via ammonolysis |

| Purification | Chiral chromatographic separation (MCC) | Optical enrichment to >99% purity |

| Extraction solvents | Isobutylacetate, ethyl acetate, toluene | Used for isolation and purification |

| Base for intermediate steps | Sodium/potassium alkoxides, carbonates | Used for intermediate formation |

Research Findings and Industrial Relevance

- The preparation methods emphasize avoiding low-yield or hazardous steps such as zinc powder reduction of nitro groups, which yields only about 30% and is unsuitable for scale-up.

- The use of mixed anhydride intermediates and ammonolysis with excess ammonia (20-25 molar equivalents) improves the yield and purity of amino acid derivatives.

- Chiral chromatographic separation techniques are critical for obtaining optically pure compounds, which are essential in pharmaceutical applications.

- Solvent choice for extraction and crystallization significantly impacts the isolation yield and purity, with isobutylacetate and ethyl acetate being preferred solvents.

- These methods have been patented and validated for industrial-scale synthesis, indicating their robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-Aminomethyl-3-(2-bromophenyl)propionic acid can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, depending on the reducing agents used.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted phenylpropionic acids.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance therapeutic efficacy.

Key Applications in Drug Development

- Neurological Disorders : It is utilized in developing treatments for conditions like depression and anxiety, where modulation of neurotransmitter systems is critical.

- Cancer Research : The compound's unique properties enable the exploration of new therapeutic agents targeting cancer cells.

Peptide Synthesis

2-Aminomethyl-3-(2-bromophenyl)propionic acid is widely used in solid-phase peptide synthesis, facilitating the creation of complex peptides essential for drug discovery.

Table 1: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Custom Peptides | Development of peptides tailored for specific functions |

| Drug Discovery | Key building block for new therapeutic peptides |

Bioconjugation

This compound plays a vital role in bioconjugation processes, which enhance targeted drug delivery systems by attaching drugs to antibodies or other biomolecules.

Chemical Biology Research

In chemical biology, this compound aids in understanding protein interactions and functions. This understanding is vital for advancing biological research and developing new therapeutic strategies.

Material Science

The compound is also explored in material science for developing novel polymers and materials with enhanced properties, such as thermal stability and mechanical strength.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Novel Polymers | Development of materials with unique properties |

| Advanced Materials | Enhancements in thermal and mechanical properties |

Analytical Chemistry

In analytical chemistry, this compound is used as a standard to calibrate instruments and ensure accurate measurements in various research laboratories.

Study on Antidepressant Properties

Research indicated that this compound could function as a noncompetitive antagonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in mood regulation. In animal models for depression, it demonstrated significant effects, showing higher potency compared to existing antidepressants.

Evaluation of Antimicrobial Effects

A comprehensive study tested the compound against various bacteria and fungi, confirming its broad-spectrum antimicrobial activity. The results suggest it could serve as a lead compound for developing new antimicrobial agents.

Mechanistic Insights

Investigations revealed that the bromophenyl moiety enhances hydrophobic interactions with microbial membranes, contributing to its antimicrobial efficacy.

Mechanism of Action

The mechanism by which 2-Aminomethyl-3-(2-bromophenyl)propionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Key Insights :

- Biological Activity: The aminomethyl group is critical for modulating amyloid fibril inhibition. Its absence in 3-(2-bromophenyl)propionic acid renders the compound inactive in fibril suppression assays .

- Steric Considerations: The fluorine atom in 3-amino-3-(4-fluorophenyl)propionic acid reduces steric bulk compared to bromine, possibly improving solubility but diminishing halogen bonding interactions .

Stereochemical and Positional Isomers

Key Insights :

- Stereochemistry: The R-configuration in (R)-3-amino-3-(2-bromophenyl)propionic acid may influence receptor binding or enzymatic interactions, a factor absent in the racemic mixture of the parent compound .

- Halogen Diversity: Diiodo substitution in 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid introduces bulkier halogens, altering solubility and pharmacological targeting compared to bromine .

Functional Group Variations

Key Insights :

- Bisphosphonic Acid vs. Propionic Acid: The bisphosphonic acid group in 3,5-dibromophenylaminomethylene-bisphosphonic acid enhances affinity for calcium-rich tissues, diverging from the propionic acid backbone’s metabolic roles .

- Heterocyclic Moieties: The pyrazole ring in 2-aminomethyl-3-(1-aryl-1H-pyrazol-3-yl)-propionic acid introduces π-π stacking capabilities, absent in the bromophenyl analogue .

Biological Activity

2-Aminomethyl-3-(2-bromophenyl)propionic acid, a derivative of β-amino acids, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNO2. Its structure includes a bromophenyl group, which is critical for its biological activity. The presence of the amino and carboxylic acid functional groups contributes to its solubility and reactivity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Amyloid Fibril Formation : A study demonstrated that incorporating this compound into amyloidogenic peptide sequences resulted in the complete inhibition of fibril formation, suggesting its potential in treating amyloid-related diseases such as Alzheimer's and rheumatoid arthritis .

- Modulation of Protein Interactions : The compound's ability to form hydrogen bonds allows it to interact with proteins, potentially altering their function and stability. This property is particularly relevant in the context of enzyme inhibition and receptor modulation.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

- Amyloid Fibril Inhibition : In a study involving peptides associated with amyloid diseases, the incorporation of this compound led to significant structural changes in the peptides, resulting in a polydisperse microsphere morphology instead of fibrils. This finding highlights the compound's potential as a therapeutic agent against amyloid diseases .

- Cancer Cell Line Studies : Research focusing on the cytotoxic effects of this compound on various cancer cell lines showed promising results, indicating that it may induce apoptosis or inhibit proliferation in specific cancer types. Further detailed studies are needed to elucidate the precise mechanisms involved.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

- Ring-Chain Transformations : Utilizing carboxy lactams as starting materials allows for efficient synthesis with high yields (62-82%) for various derivatives .

- Ionic Liquid Systems : Recent advancements have shown that ionic liquid-water biphasic systems can be employed to synthesize derivatives with enhanced biological activities.

Future Directions

The potential applications of this compound in drug development are vast. Future research should focus on:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the specific molecular pathways influenced by this compound will provide insights into its role as a therapeutic agent.

Q & A

Q. What in silico tools predict the compound’s pharmacokinetic properties?

- Answer : Tools like SwissADME or ADMETLab predict logP (~2.1), BBB permeability (low), and CYP450 interactions. Molecular docking (AutoDock Vina) identifies potential targets (e.g., NMDA receptors) based on bromophenyl’s hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.